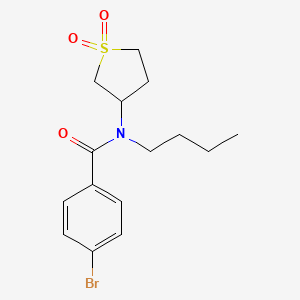

4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Description

4-Bromo-N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide is a thiourea derivative characterized by a benzamide core substituted with a bromo group at the para position (C4) and a branched N-alkyl chain incorporating a 1,1-dioxothiolane (sulfolane) moiety. Crystallographic studies reveal two crystallographically independent molecules in its asymmetric unit, with minimal differences in bond lengths and angles .

Properties

IUPAC Name |

4-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3S/c1-2-3-9-17(14-8-10-21(19,20)11-14)15(18)12-4-6-13(16)7-5-12/h4-7,14H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXPMSSDIKDNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves multiple stepsThe reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The thiolan ring can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Scientific Research Applications

4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as an inhibitor of specific enzymes, such as elastase.

Biological Studies: Studied for its interactions with various biological targets and its potential therapeutic effects.

Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit elastase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . The compound’s structure allows it to form stable interactions with the enzyme, leading to its inhibitory effects.

Comparison with Similar Compounds

Thiourea Derivatives and Metal Complexes

The title compound belongs to a class of thiourea derivatives studied for their ligand properties in metal coordination. Key analogs include:

The title compound’s lack of reported metal coordination contrasts with structurally similar thiourea ligands (e.g., 4-bromo-N-(di-n-propylcarbamothioyl)benzamide), which form stable complexes with palladium, nickel, and copper. This difference may arise from steric hindrance caused by the bulky dioxothiolan group or electronic effects from the sulfone moiety .

Sulfone-Containing Building Blocks

Compounds featuring the 1,1-dioxothiolan group are prevalent in medicinal chemistry due to their enhanced solubility and metabolic stability. A comparison with Enamine Ltd.’s catalog compounds reveals:

| Compound (CAS) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Title Compound | C₁₄H₁₇BrN₂O₃S | ~389.27 g/mol | Bromobenzamide + butyl-dioxothiolan |

| 949831-85-0 (Enamine) | C₂₂H₂₁N₅O₃S | 435.50 g/mol | Pyrazolo-pyridine + methoxyphenyl + dioxothiolan |

While both compounds share the dioxothiolan group, the Enamine derivative incorporates a pyrazolo-pyridine core, enabling π-π stacking interactions absent in the title compound. This highlights the role of core structure in modulating binding affinity and solubility .

Lumping Strategy and Physicochemical Properties

The lumping strategy groups compounds with similar substituents (e.g., bromo, sulfone, alkyl chains) to predict shared behaviors. For instance:

- Reactivity: Brominated benzamides typically undergo nucleophilic aromatic substitution, but the title compound’s electron-withdrawing sulfone group may reduce reactivity compared to non-sulfone analogs .

- Solubility : The dioxothiolan moiety enhances water solubility relative to purely alkyl-substituted thioureas, as seen in other sulfone-containing pharmaceuticals .

Research Findings and Implications

- Crystallography : SHELX software has been critical in resolving the title compound’s structure, confirming its dual-molecule asymmetry and bond parameters .

Biological Activity

4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₄BrN₃O₂S

- Molecular Weight : 336.24 g/mol

- CAS Number : Not specified in the available literature.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with a thiol derivative under controlled conditions to yield the desired amide. This method allows for the introduction of both the bromine and thiol functionalities into the benzamide structure.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives targeting bacterial division proteins like FtsZ have shown promising results against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant S. aureus) . The mechanism involves disruption of bacterial cell division, making it a potential candidate for antibiotic development.

Cytotoxicity

Research on related benzamide derivatives has demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, certain benzamides have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. Although specific data on this compound is limited, its structural similarity to known cytotoxic agents suggests potential activity .

Study 1: Antibacterial Activity

In a study focused on the antibacterial efficacy of benzamide derivatives, several compounds were tested against gram-positive bacteria. Among them, a compound structurally similar to this compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin and linezolid. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Study 2: Cytotoxic Effects

A comparative analysis was conducted on various benzamide derivatives for their cytotoxic effects on human cancer cell lines. The findings indicated that modifications at the N-substituent position significantly influenced cell viability outcomes. While specific data for this compound was not provided, the results underscore the potential for further investigation into its anticancer properties .

Research Findings Summary

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against MRSA and VRSA; targets FtsZ protein |

| Cytotoxicity | Potential induction of apoptosis in cancer cells |

| Structural Modifications | Enhances biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.